molecular formula C14H13N3O3S B5555100 methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5555100
M. Wt: 303.34 g/mol
InChI Key: MSHDGBLPWCRYDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine compounds often involves cyclization reactions and interactions with electrophilic reagents. For instance, interactions of dihydropyrimidinones with alkylation agents under various conditions have been explored, highlighting the role of catalysts in directing the reaction pathways and the importance of substituents in determining the reactivity of the compound (Ortikov, 2014). Additionally, microwave-induced cyclocondensation reactions have been employed to synthesize specific pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the efficiency of modern synthetic techniques in constructing complex heterocyclic frameworks (Romo et al., 2015).

Molecular Structure Analysis

The molecular and electronic structures of thieno[2,3-d]pyrimidine derivatives and their oxo, imino, and methylene derivatives have been studied using quantum-chemical methods, revealing that these molecules typically adopt planar geometries. X-ray structural investigations have further confirmed these findings, providing detailed insights into the conformational flexibility of the dihydropyrimidine ring (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives is influenced by the presence of various substituents and functional groups. Reactions with electrophilic reagents, such as nitrating mixtures, can lead to ipso-substitution reactions or oxidation to carboxylic acids, depending on the nature of the substituent at position N-3 (Ortikov, 2014). The synthesis of novel dihydropyrimidine derivatives through cyclocondensation reactions showcases the versatility of these compounds in forming a wide range of chemical structures (Nishimura et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and stability, are crucial for their potential applications. These properties are significantly affected by the specific substituents and the overall molecular structure of the compounds. Research in this area often focuses on characterizing these properties through experimental measurements and theoretical calculations, providing a foundation for further development and application of these compounds.

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives, including their acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds, are essential for understanding their behavior in chemical reactions and biological systems. Studies have explored the reactivity of these compounds with a range of reagents, highlighting their potential for synthesis and modification (Ortikov, 2014; Romo et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Kappe and Roschger (1989) investigated reactions of Biginelli compounds, which are related to pyrimidine derivatives, exploring methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines among other reactions. This research highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds (Kappe & Roschger, 1989).
  • A study by Deohate and Palaspagar (2020) on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation demonstrates the potential of pyrimidine derivatives in creating compounds with insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
  • Bozorov et al. (2013) explored electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups on thieno[2,3-d]pyrimidin-4-ones, revealing mechanisms for modifying the pyrimidine core, which is crucial for the development of new pharmacologically active compounds (Bozorov et al., 2013).

Biological Applications and Other Studies

  • The study of antimicrobial activity of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids by Shastri (2019) illustrates the application of pyrimidine derivatives in creating compounds with significant antibacterial and antifungal activities (Shastri, 2019).
  • Research on quantum chemical studies of pyrimidin-4-ones by Mamarahmonov et al. (2014) provides insight into the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, essential for understanding the chemical behavior and potential applications of these compounds in various fields (Mamarahmonov et al., 2014).

properties

IUPAC Name

methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-8-10-12(21-11(8)14(19)20-3)15-9(2)17(13(10)18)16-6-4-5-7-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHDGBLPWCRYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N3C=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate

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